2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Description
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a structurally complex molecule featuring two heterocyclic moieties: a 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine ring and a 6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazine system. These are connected via an acetamide linker with an ethyl spacer. The benzotriazinone moiety, fluorinated at position 6, may contribute to enhanced bioavailability and receptor affinity, as seen in fluorinated analogs .
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c19-12-3-4-14-13(7-12)18(28)25(23-22-14)6-5-20-16(26)9-24-10-21-15(8-17(24)27)11-1-2-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHUDBQUQAHWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the cyclopropyl group. The benzotriazinone moiety is then synthesized separately and coupled with the dihydropyrimidinone intermediate under specific reaction conditions, such as the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving nucleic acids and proteins.
Medicine: The compound could be explored for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Functional Groups
Structural similarity analysis (based on methods outlined in ) reveals critical distinctions:
*Estimated based on structural analogs.
- Key Differences: The cyclopropyl group on the pyrimidine ring in the target compound may confer greater conformational rigidity and lipophilicity compared to the methyl group in Compound 5.12 . The benzotriazinone system in the target contrasts with the chromenone in Example 83, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) . Fluorination at C6 (target) vs. C5 (Example 83) may alter electronic properties and metabolic stability .
Physicochemical Properties
- Melting Point: The target’s cyclopropyl group and fluorinated benzotriazinone may elevate its melting point compared to Compound 5.12 (mp 196°C) but lower than Example 83 (mp 302–304°C) due to reduced aromatic stacking .
- Solubility : The ethyl-acetamide linker in the target could improve aqueous solubility relative to the thio-linked Compound 5.12 .
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.5 g/mol. The structure features a pyrimidine ring and a benzotriazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O4S |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 2097866-71-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has shown promising results as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in angiogenesis and tumor growth.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties through the inhibition of VEGFR-2. In vitro assays showed an IC50 value of approximately 64.8 nM , indicating strong potency against cancer cell lines that overexpress this receptor.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), with an EC50 value reported at 10.6 nM against wild-type strains and 10.2 nM against resistant strains such as K103N.
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 100 nM . The study also noted minimal cytotoxicity in non-cancerous cell lines.
Case Study 2: Antiviral Activity
A separate investigation assessed the compound's effectiveness against HIV-infected cells. The treatment resulted in a marked decrease in viral load and enhanced immune response markers in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
